(9,9-Dicyclohexyl-9H-fluoren-2-YL)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9,9-Dicyclohexyl-9H-fluoren-2-YL)boronic acid: is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a boronic acid group attached to a fluorenyl moiety substituted with dicyclohexyl groups. This compound is of significant interest in organic synthesis and materials science due to its unique structural and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (9,9-Dicyclohexyl-9H-fluoren-2-YL)boronic acid typically involves the reaction of a fluorenyl precursor with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated fluorenyl compound with a boronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or tetrahydrofuran under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: (9,9-Dicyclohexyl-9H-fluoren-2-YL)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and organic solvents.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Wissenschaftliche Forschungsanwendungen
Chemistry: (9,9-Dicyclohexyl-9H-fluoren-2-YL)boronic acid is widely used in organic synthesis, particularly in cross-coupling reactions to form complex organic molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Biology and Medicine: In biological research, boronic acids are known for their ability to bind to diols, making them useful in the development of sensors and diagnostic tools. This compound can be used in the design of molecular probes for detecting biomolecules .
Industry: In the industrial sector, this compound is used in the production of polymers and materials with unique electronic and optical properties. It is also employed in the development of catalysts for various chemical processes .
Wirkmechanismus
The mechanism by which (9,9-Dicyclohexyl-9H-fluoren-2-YL)boronic acid exerts its effects is primarily through its ability to form stable complexes with other molecules. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is exploited in various applications, including catalysis and molecular recognition .
Vergleich Mit ähnlichen Verbindungen
(9,9-Diphenyl-9H-fluoren-2-YL)boronic acid: Similar structure but with phenyl groups instead of cyclohexyl groups.
(9,9-Dimethyl-9H-fluoren-2-YL)boronic acid: Contains methyl groups instead of cyclohexyl groups.
(9,9-Dihexyl-9H-fluoren-2-YL)boronic acid: Features hexyl groups instead of cyclohexyl groups.
Uniqueness: (9,9-Dicyclohexyl-9H-fluoren-2-YL)boronic acid is unique due to the presence of bulky cyclohexyl groups, which can influence its steric and electronic properties. This makes it particularly useful in applications where steric hindrance and specific molecular interactions are important .
Eigenschaften
CAS-Nummer |
768398-92-1 |
---|---|
Molekularformel |
C25H31BO2 |
Molekulargewicht |
374.3 g/mol |
IUPAC-Name |
(9,9-dicyclohexylfluoren-2-yl)boronic acid |
InChI |
InChI=1S/C25H31BO2/c27-26(28)20-15-16-22-21-13-7-8-14-23(21)25(24(22)17-20,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h7-8,13-19,27-28H,1-6,9-12H2 |
InChI-Schlüssel |
DKBWKQBDZVTISB-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(C=C1)C3=CC=CC=C3C2(C4CCCCC4)C5CCCCC5)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.